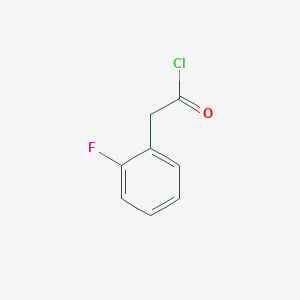

2-(2-Fluorophenyl)acetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMKNGTWQNSAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554078 | |

| Record name | (2-Fluorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-81-0 | |

| Record name | 2-Fluorobenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluorophenyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance in Organic Synthesis

The significance of 2-(2-Fluorophenyl)acetyl chloride in organic synthesis stems primarily from its identity as an acyl chloride. wikipedia.org Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as potent acylating agents. wikipedia.org This high reactivity allows for the efficient introduction of the 2-(2-fluorophenyl)acetyl group into a wide variety of other molecules. wikipedia.org

The synthesis of acyl chlorides like this compound typically involves the treatment of the corresponding carboxylic acid, in this case, 2-(2-fluorophenyl)acetic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The reactivity of the acyl chloride functional group is centered on the carbonyl carbon, which is rendered highly electrophilic by the electron-withdrawing effects of both the chlorine atom and the adjacent oxygen atom.

This enhanced electrophilicity facilitates nucleophilic acyl substitution reactions. This compound readily reacts with various nucleophiles, including water, alcohols, and amines, to form other carboxylic acid derivatives. libretexts.orgyoutube.com These reactions are typically vigorous and proceed via a nucleophilic addition-elimination mechanism. chemguide.co.uk

Reaction with Water (Hydrolysis): Reacts with water to produce 2-(2-fluorophenyl)acetic acid and hydrogen chloride. libretexts.orgyoutube.com

Reaction with Alcohols (Alcoholysis): Reacts with alcohols to form the corresponding esters, a process that often yields better results than standard esterification because the reaction is not reversible. youtube.comchemguide.co.uk

Reaction with Amines (Aminolysis): Reacts with ammonia (B1221849) to yield a primary amide (2-(2-fluorophenyl)acetamide) and with primary or secondary amines to produce secondary or tertiary amides, respectively. youtube.com

Table 2: Key Acylation Reactions

| Reactant | Product Type | General Equation |

| Water | Carboxylic Acid | R-COCl + H₂O → R-COOH + HCl |

| Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |

| Ammonia | Primary Amide | R-COCl + 2NH₃ → R-CONH₂ + NH₄Cl |

| Primary Amine (R'-NH₂) | Secondary Amide | R-COCl + 2R'-NH₂ → R-CONHR' + R'-NH₃Cl |

| In these examples, R represents the 2-(2-fluorophenyl)acetyl group. youtube.comchemguide.co.uk |

Role As a Key Intermediate in Complex Molecular Architectures

Direct Acyl Halide Formation from Carboxylic Acid Precursors

The most common and straightforward route to this compound is through the direct conversion of its carboxylic acid precursor, 2-fluorophenylacetic acid. This transformation is typically achieved using a chlorinating agent that converts the carboxylic acid's hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion.

Thionyl Chloride Mediated Synthesis from 2-Fluorophenylacetic Acid

The reaction of 2-fluorophenylacetic acid with thionyl chloride (SOCl₂) is a widely employed method for the synthesis of this compound. This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. sigmaaldrich.com

The general reaction is as follows:

FC₆H₄CH₂COOH + SOCl₂ → FC₆H₄CH₂COCl + SO₂ + HCl

The process typically involves heating a mixture of 2-fluorophenylacetic acid and an excess of thionyl chloride. The reaction can be carried out neat or in an inert solvent such as toluene (B28343) or dichloromethane. The use of a catalyst, most commonly N,N-dimethylformamide (DMF), is often employed to accelerate the reaction rate.

Table 1: Reaction Parameters for Thionyl Chloride Mediated Synthesis

| Parameter | Conditions | Source |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | |

| Starting Material | 2-Fluorophenylacetic acid | fishersci.cancert.nic.in |

| Catalyst | N,N-Dimethylformamide (DMF) (catalytic amount) | |

| Solvent | Toluene, Dichloromethane, or neat | |

| Temperature | Reflux, typically 40-60 °C | |

| Work-up | Distillation to remove excess thionyl chloride |

Reaction Kinetics and Optimization of Reaction Parameters

The reaction between a carboxylic acid and thionyl chloride proceeds through the formation of a chlorosulfite intermediate. The catalytic role of DMF involves the in-situ formation of Vilsmeier's reagent, (CH₃)₂N+=CHCl Cl⁻, which is a more powerful acylating agent and accelerates the conversion to the acyl chloride.

Optimizing reaction parameters is crucial for achieving high yields and purity. The temperature is a key variable; while higher temperatures increase the reaction rate, they can also lead to the formation of impurities. A temperature range of 40–60 °C is generally considered optimal to balance the reaction rate and minimize side-product formation. The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. However, this excess must be removed after the reaction, typically by distillation under reduced pressure, to obtain the pure acyl chloride. The choice of solvent can also influence the reaction, with anhydrous conditions being essential to prevent the hydrolysis of the acyl chloride product back to the carboxylic acid.

Direct Chlorination Approaches

An alternative strategy for the synthesis of this compound involves the direct chlorination of a suitable precursor, such as a derivative of 2-fluoroacetophenone (B1329501).

Chlorination of 2-Fluoroacetophenone Derivatives

This approach would involve the chlorination of the methyl group of 2-fluoroacetophenone to form an α,α-dichloro intermediate, which upon hydrolysis would yield the desired acyl chloride. The side-chain chlorination of substituted toluenes is a known industrial method for the production of benzaldehydes, which involves a similar principle of benzylic chlorination followed by hydrolysis. google.com However, the direct conversion of a methyl ketone to an acetyl chloride via chlorination is a challenging transformation and not a commonly reported method for this specific compound. The synthesis of 2'-fluoroacetophenone (B1202908) itself can be achieved through various methods, including the Friedel-Crafts acylation of fluorobenzene with acetyl chloride. wikipedia.org

Exploration of Alternative Synthetic Routes

In addition to the direct methods, alternative multi-step synthetic routes can be explored for the preparation of this compound. One such method is the Arndt-Eistert synthesis.

The Arndt-Eistert reaction provides a method for the one-carbon homologation of a carboxylic acid. organic-chemistry.org This synthesis could be applied to produce this compound starting from 2-fluorobenzoic acid. The sequence involves the following steps:

Formation of the acid chloride: 2-Fluorobenzoic acid is first converted to 2-fluorobenzoyl chloride using a reagent like thionyl chloride.

Reaction with diazomethane (B1218177): The resulting 2-fluorobenzoyl chloride is then reacted with diazomethane to form an α-diazoketone.

Wolff rearrangement: The α-diazoketone undergoes a Wolff rearrangement in the presence of a catalyst (e.g., silver oxide, Ag₂O) and a nucleophile (e.g., water) to form a ketene (B1206846) intermediate.

Formation of the homologous acid: The ketene then reacts with water to produce 2-fluorophenylacetic acid.

Conversion to the final product: Finally, the 2-fluorophenylacetic acid is converted to this compound using a chlorinating agent like thionyl chloride, as described in section 2.1.1.

While the Arndt-Eistert synthesis is a classic method for homologation, the use of diazomethane, which is toxic and explosive, presents significant safety challenges.

Chemical Reactivity and Reaction Mechanisms of 2 2 Fluorophenyl Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 2-(2-Fluorophenyl)acetyl chloride. acs.orgorganic-chemistry.org These reactions proceed via a common mechanism and are fundamental to the synthesis of various carboxylic acid derivatives. Acyl chlorides are among the most reactive of the carboxylic acid derivatives, surpassing anhydrides, esters, and amides in reactivity. khanacademy.org

The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as an addition-elimination mechanism. organic-chemistry.orgmdpi.comacs.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the this compound molecule. This attack breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. organic-chemistry.orgkhanacademy.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion (Cl⁻)—an excellent leaving group—is expelled. organic-chemistry.orgkhanacademy.org

This sequence results in the net substitution of the chloride with the incoming nucleophile. The process is distinct from an SN2 reaction as it involves a two-step pathway with a tetrahedral intermediate, rather than a single concerted step. acs.org

The high reactivity of this compound makes it an excellent starting material for the synthesis of amides and esters.

Amide Formation (Aminolysis): this compound reacts vigorously with ammonia (B1221849), primary amines, or secondary amines to produce the corresponding amides. nih.govclaremont.edu The reaction typically requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium (B1175870) salt. claremont.edu Alternatively, an external base like triethylamine (B128534) or pyridine (B92270) can be used. chemguide.co.uk This acylation of an amine is often referred to as the Schotten-Baumann reaction. nih.gov

Reaction with Ammonia: Forms 2-(2-fluorophenyl)acetamide.

Reaction with a Primary Amine (R-NH₂): Forms an N-substituted amide, N-alkyl-2-(2-fluorophenyl)acetamide.

Reaction with a Secondary Amine (R₂NH): Forms an N,N-disubstituted amide, N,N-dialkyl-2-(2-fluorophenyl)acetamide.

| Nucleophile | Product | General Conditions |

| Ammonia (NH₃) | 2-(2-Fluorophenyl)acetamide | Concentrated aqueous ammonia |

| Primary Amine (RNH₂) | N-Alkyl-2-(2-fluorophenyl)acetamide | Aprotic solvent, often with a base (e.g., triethylamine) |

| Secondary Amine (R₂NH) | N,N-Dialkyl-2-(2-fluorophenyl)acetamide | Aprotic solvent, often with a base (e.g., triethylamine) |

Ester Formation (Alcoholysis): Similarly, this compound reacts with alcohols or phenols to yield esters. libretexts.orglibretexts.org These reactions are typically rapid at room temperature and are effectively irreversible, which presents an advantage over the equilibrium-limited Fischer esterification that uses a carboxylic acid and requires a catalyst and heat. libretexts.orglibretexts.org The reaction with an alcohol produces 2-(2-fluorophenyl)acetate esters and HCl gas.

Reaction with an Alcohol (R-OH): Forms an alkyl 2-(2-fluorophenyl)acetate.

Reaction with Phenol (Ph-OH): Forms phenyl 2-(2-fluorophenyl)acetate.

| Nucleophile | Product | General Conditions |

| Alcohol (R-OH) | Alkyl 2-(2-fluorophenyl)acetate | Room temperature, often in the presence of a weak base (e.g., pyridine) to scavenge HCl |

| Phenol (Ph-OH) | Phenyl 2-(2-fluorophenyl)acetate | Room temperature, often with a base |

Hydrolysis is the reaction of an acyl chloride with water. This compound reacts readily, often violently, with water in an exothermic reaction to produce 2-(2-Fluorophenyl)acetic acid and hydrogen chloride gas. acs.orglibretexts.orgnih.gov The mechanism is the same nucleophilic addition-elimination pathway, with water acting as the nucleophile. acs.orgnih.gov Due to the high reactivity, acyl chlorides must be protected from moisture during storage. researchgate.net The ease of hydrolysis for acyl chlorides is significantly greater than for other chloroalkanes due to the highly electrophilic nature of the carbonyl carbon, which weakens the C-Cl bond. nih.gov

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

While the primary reactivity of this compound is centered on the acyl chloride group, it can also function as an acylating agent in Friedel-Crafts reactions. This reaction involves the substitution of a hydrogen atom on an aromatic ring with the acyl group (2-(2-fluorophenyl)acetyl group). mdpi.comnsf.govwikipedia.org The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). organic-chemistry.org

The mechanism begins with the Lewis acid activating the acyl chloride to form a highly electrophilic acylium ion, [CH₂(C₆H₄F)C=O]⁺. This ion is the active electrophile that is then attacked by the electron-rich aromatic substrate (e.g., benzene). acs.org A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. mdpi.comnsf.gov

When this compound is used to acylate a substituted aromatic ring, the position of the incoming acyl group is determined by the directing effects of the substituent already present on the ring.

Activating Groups (-OH, -OR, -R): These groups direct the incoming acyl group to the ortho and para positions. Steric hindrance often favors the para product. organic-chemistry.org

Deactivating Groups (-NO₂, -CN, -COR', -Halogens): These groups (with the exception of halogens) direct the incoming acyl group to the meta position. Halogens are deactivating but are ortho, para-directing.

The scope of the reaction is limited. Aromatic rings that are strongly deactivated (e.g., nitrobenzene) or contain certain functional groups like amines (-NH₂) that can coordinate with the Lewis acid catalyst are generally unreactive under Friedel-Crafts conditions.

Cross-Coupling Reactions

Modern organic synthesis has expanded the utility of acyl chlorides to include various cross-coupling reactions, primarily catalyzed by transition metals like palladium. These methods offer powerful ways to form new carbon-carbon bonds.

Acyl Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an acyl chloride with an organoboron reagent, such as a boronic acid or its esters. nih.gov The product of this reaction is a ketone. For this compound, this would involve coupling at the C(acyl)-Cl bond to form a new ketone. The reaction provides a catalytic and highly chemoselective alternative to traditional methods like Friedel-Crafts acylation or the addition of organometallic reagents to carboxylic acid derivatives. nih.gov Anhydrous conditions are often preferred for the coupling of acyl chlorides with boronic acids.

Decarbonylative Suzuki-Miyaura Coupling: A more recent development is the decarbonylative cross-coupling of aroyl chlorides. acs.org In this palladium-catalyzed reaction, the acyl chloride undergoes decarbonylation (loss of carbon monoxide), and the remaining aryl fragment couples with a boronic acid to form a biaryl product. acs.org If applied to this compound, this would theoretically lead to the formation of a biaryl compound derived from the 2-fluorophenylmethyl fragment, although this specific transformation is less common than direct acyl coupling.

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While acyl chlorides are not the typical electrophiles for the standard Heck reaction, variations and related palladium-catalyzed processes can involve acyl groups. For instance, N-acyl enamides have been used in highly regioselective Heck couplings. chemguide.co.uk However, the direct participation of the C-Cl bond of this compound in a classic Heck-type vinylic substitution is not a standard transformation.

Other Reactivity Patterns

The benzylic position of this compound—the CH₂ group situated between the fluorinated phenyl ring and the acyl chloride function—is a site of significant reactivity. The stability of intermediates, such as benzylic radicals or carbocations, is enhanced through resonance with the adjacent aromatic ring, making this position susceptible to a variety of transformations. nih.govresearchgate.net

Benzylic Halogenation:

A common reaction at the benzylic position is free-radical halogenation. rsc.org For analogous compounds like phenylacetyl chloride, this transformation can be achieved selectively. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) is a standard method for introducing a bromine atom at the benzylic position. chemistrysteps.comyoutube.comchadsprep.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by the phenyl ring. The low concentration of bromine generated in situ by NBS minimizes side reactions, such as electrophilic addition to the aromatic ring. chadsprep.comyoutube.com

Similarly, chlorination at the benzylic position can be performed. Studies on phenylacetic acid have shown that chlorination with trichloroisocyanuric acid (TCCA) in the presence of a catalyst like PCl₃ proceeds through the in situ formation of phenylacetyl chloride, which then undergoes α-chlorination at the benzylic position. unimi.it This indicates that the acyl chloride functionality is compatible with, and indeed central to, this type of benzylic halogenation.

Benzylic Oxidation:

The benzylic C-H bonds can also be oxidized to form carbonyl groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the alkyl side chain of various alkylbenzenes, yielding a benzoic acid. chemistrysteps.com However, for a substrate like this compound, such harsh conditions would likely also affect the acyl chloride group. Milder and more selective oxidation methods are often preferred. For instance, the oxidation of phenylacetic acid derivatives to the corresponding carbonyl compounds has been achieved using photocatalytic methods. nih.gov The chemoselectivity of such reactions is crucial to avoid unwanted transformations of the highly reactive acyl chloride group. ias.ac.in

Table 2: Reactions at the Benzylic Position of Phenylacetyl Chloride and its Derivatives (Analogous Compounds)

| Reactant | Reagent(s) | Reaction Type | Product | Conditions | Reference |

| Phenylacetyl chloride | N-Bromosuccinimide (NBS), AIBN | Benzylic Bromination | 2-Bromo-2-phenylacetyl chloride | CCl₄, 80°C | Benchchem* |

| Phenylacetic acid | Trichloroisocyanuric acid (TCCA), PCl₃ | Benzylic Chlorination | 2-Chloro-2-phenylacetic acid | Solvent-free, 65°C | unimi.it |

| Phenylacetic acid derivatives | FSM-16 (mesoporous silica), light | Oxidative Decarboxylation | Carbonyl compounds | Not specified | nih.gov |

Derivatization Strategies and Combinatorial Library Synthesis

Design and Synthesis of Novel Fluorophenylacetyl Derivatives

The primary method for derivatizing 2-(2-Fluorophenyl)acetyl chloride is through its reaction with nucleophiles like amines, which leads to the formation of N-substituted 2-(2-fluorophenyl)acetamides. This strategy is a cornerstone in medicinal chemistry for generating libraries of compounds for drug discovery.

A notable example is the synthesis of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide (B32628). nih.gov This compound was created by reacting this compound with an amino-functionalized iminosugar. The resulting derivative was found to be a potent and selective inhibitor of α-L-fucosidases, enzymes implicated in various physiological and pathological processes. nih.gov

In another study, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized. The initial step involved the preparation of 2-chloro-N-(2-fluorophenyl)acetamide from the reaction of 2-fluoroaniline (B146934) with chloroacetyl chloride. nih.gov This intermediate was then further reacted to produce a library of compounds evaluated for their potential as antidepressant agents. nih.gov

Furthermore, the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has been explored for their potential as anticancer agents. While this study focused on the 4-fluoro isomer, the synthetic principle of reacting the corresponding fluorophenylacetyl chloride with various anilines to produce a library of amide derivatives is directly applicable to the 2-fluoro isomer. nih.gov The general synthesis of amides from acyl chlorides is a well-established and efficient method, often carried out in aprotic solvents with a suitable base. archivepp.com

The following table provides data on the biological activity of some of these derivatives:

| Compound Name | Target | Activity (IC50) |

| N-(2-fluorophenyl)-2β-DFJ acetamide | Bovine Kidney α-L-fucosidase | 0.012 µM nih.gov |

| N-(2-fluorophenyl)-2β-DFJ acetamide | Rat Epididymis α-L-fucosidase | 0.044 µM nih.gov |

| N-(2-fluorophenyl)-2β-DFJ acetamide | Human Lysosome α-L-fucosidase | 0.0079 µM nih.gov |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (prostate carcinoma) cell line | 52 µM nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (prostate carcinoma) cell line | 80 µM nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (breast cancer) cell line | 100 µM nih.gov |

Impact of Fluoro-Substitution on Reactivity and Derivative Properties

The presence of a fluorine atom at the ortho-position of the phenyl ring in this compound has a significant impact on its reactivity and the properties of its derivatives. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect. This effect makes the carbonyl carbon of the acyl chloride group more electrophilic and, therefore, more susceptible to attack by nucleophiles.

This enhanced reactivity can lead to faster reaction rates compared to its non-fluorinated counterpart, phenylacetyl chloride. However, the ortho-position of the fluorine atom can also introduce steric hindrance, which might slightly counteract the electronic effect by impeding the approach of bulky nucleophiles.

In the context of its derivatives, the fluoro-substitution can profoundly influence their biological activity and physicochemical properties. For instance, in the case of N-(2-fluorophenyl)-2β-DFJ acetamide, the single fluoro-substitution on the phenyl ring was found to greatly increase its potency and selectivity as an α-L-fucosidase inhibitor. nih.gov This highlights the critical role that fluorine can play in modulating the interaction of a molecule with its biological target. The introduction of fluorine can alter properties such as lipophilicity, metabolic stability, and binding affinity, which are all crucial for the development of effective therapeutic agents.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2 Fluorophenyl Acetyl Chloride and Its Derivatives

Vibrational Spectroscopy (IR) for Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For 2-(2-fluorophenyl)acetyl chloride, the IR spectrum is dominated by a very strong absorption band characteristic of the acyl chloride carbonyl (C=O) group. This band appears at a significantly high frequency, typically in the range of 1775–1815 cm⁻¹, due to the strong electron-withdrawing inductive effect of the adjacent chlorine atom. uobabylon.edu.iqlibretexts.org Conjugation with the phenyl ring may slightly lower this frequency. uobabylon.edu.iq

Other key vibrational modes confirm the presence of the fluorophenyl and acetyl moieties. These include C-H stretching vibrations of the aromatic ring and the methylene (B1212753) (-CH₂) group, C=C stretching vibrations within the aromatic ring, and the characteristic C-F and C-Cl stretching frequencies. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2970-2850 | Medium-Weak | Methylene (-CH₂) C-H Stretch |

| ~1800 ± 15 | Very Strong | Acyl Chloride C=O Stretch libretexts.org |

| ~1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1250-1150 | Strong | C-F Stretch |

| ~800-600 | Strong | C-Cl Stretch |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Verification and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR: The proton NMR spectrum of this compound displays two main sets of signals. The methylene protons (-CH₂-) adjacent to the carbonyl group typically appear as a singlet in the range of 4.0-4.5 ppm. The aromatic region (7.0-7.6 ppm) shows a complex multiplet pattern for the four protons on the phenyl ring, resulting from proton-proton (H-H) and proton-fluorine (H-F) coupling. kaibangchem.com

¹³C NMR: The ¹³C NMR spectrum provides a count of unique carbon atoms. Key signals include the carbonyl carbon (~170 ppm), the methylene carbon (~45-50 ppm), and the six distinct aromatic carbons. The aromatic carbon signals are split due to coupling with the fluorine atom (C-F coupling), with the carbon directly bonded to fluorine (C2) showing the largest coupling constant. jeol.com

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a crucial tool for confirming the presence and environment of fluorine. huji.ac.il For this compound, the spectrum shows a single signal for the fluorine atom on the aromatic ring. The chemical shift for an aryl fluoride (B91410) is typically observed in the range of -110 to -140 ppm relative to a CFCl₃ standard. colorado.edu This signal will be split into a multiplet due to coupling with the ortho and meta protons on the ring.

Table 2: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H | ~7.2-7.6 | m | - | Aromatic (4H) |

| ~4.3 | s | - | -CH₂- (2H) | |

| ¹³C | ~170 | d | JCF ≈ 2-4 Hz | C=O |

| ~160 | d | ¹JCF ≈ 245 Hz | C-F | |

| ~115-135 | m | JCF variable | Aromatic CH | |

| ~48 | t | JCF ≈ 2-3 Hz | -CH₂- | |

| ¹⁹F | ~-120 | m | - | Ar-F |

Note: Predicted values are based on typical ranges for similar functional groups and structures. s=singlet, d=doublet, t=triplet, m=multiplet.

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Purity Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

MS: In a standard mass spectrum, this compound (C₈H₆ClFO) will exhibit a characteristic molecular ion cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), two peaks will be observed for the molecular ion: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. libretexts.orglibretexts.org The most common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion, [M-Cl]⁺, which is often the base peak in the spectrum. libretexts.org

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.orgnih.gov This technique can distinguish between compounds with the same nominal mass but different chemical formulas, providing unambiguous identification. The predicted monoisotopic mass for C₈H₆ClFO is 172.00912 Da. uni.lu

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.cz This is particularly useful for assessing the purity of a this compound sample. It can effectively separate the target compound from potential impurities such as the starting material (2-(2-fluorophenyl)acetic acid), hydrolysis products, or byproducts from the synthesis, with the mass spectrometer confirming the identity of each separated component. nih.govazerbaijanmedicaljournal.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z (Monoisotopic) | Notes |

| [M]⁺ | [C₈H₆³⁵ClFO]⁺ | 172.0091 | Molecular Ion |

| [M+2]⁺ | [C₈H₆³⁷ClFO]⁺ | 174.0062 | Isotope Peak (~33% of [M]⁺) |

| [M-Cl]⁺ | [C₈H₆FO]⁺ | 137.0403 | Acylium Ion (Often Base Peak) |

| [M+H]⁺ | [C₈H₆ClFO + H]⁺ | 173.0164 | Adduct in soft ionization (e.g., ESI) uni.lu |

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While this compound is a reactive liquid at room temperature, its derivatives (e.g., amides or esters) or the compound itself at low temperatures can be crystallized and studied.

Crystal Engineering and Polymorphism Studies

Crystal engineering focuses on understanding and controlling the way molecules assemble into crystalline solids. worldscientific.comyoutube.com For derivatives of this compound, the interplay of various intermolecular forces dictates the final crystal packing. The shape of the molecule and the placement of functional groups are critical. youtube.com The fluorine atom, while not a strong hydrogen bond acceptor, influences the electronic properties of the phenyl ring and can participate in weak interactions.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon. Different polymorphs can arise from variations in crystallization conditions and can exhibit different physical properties. Studies on related aromatic compounds show that subtle changes in molecular structure can lead to vastly different packing arrangements, highlighting the complexity and importance of controlling crystallization. acs.org

Analysis of Hydrogen Bonding and Stacking Interactions

While the acyl chloride itself cannot act as a hydrogen bond donor, its derivatives, such as the corresponding amide (formed by reaction with an amine), contain N-H groups that are strong hydrogen bond donors. In the crystal structures of such derivatives, strong N-H···O=C hydrogen bonds would be expected to be a primary organizing force, often forming chains or dimeric motifs.

In the absence of strong hydrogen bond donors in the parent molecule, weaker interactions govern the crystal packing. These include:

Weak C-H···O and C-H···F Hydrogen Bonds: The aromatic and methylene C-H groups can act as weak donors to the carbonyl oxygen or the fluorine atom of neighboring molecules.

π-π Stacking Interactions: The electron-rich aromatic rings are prone to engage in π-π stacking. The fluorine substituent polarizes the ring, which can favor offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion and maximize attractive van der Waals forces. acs.org

Analysis of these non-covalent interactions is crucial for understanding the solid-state behavior and properties of these materials.

Computational Chemistry and Theoretical Investigations of 2 2 Fluorophenyl Acetyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model the electronic structure and energy of molecules. These methods provide a foundational understanding of molecular properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. acs.org By approximating the electron density, DFT calculations can identify the lowest energy conformation of a molecule, a process known as geometry optimization.

For 2-(2-Fluorophenyl)acetyl chloride, geometry optimization would reveal key structural parameters. The calculations would likely show a non-planar arrangement, with the acetyl chloride group twisted out of the plane of the phenyl ring to minimize steric repulsion between the ortho-fluorine atom and the carbonyl oxygen. The electron-withdrawing nature of the fluorine and the acetyl chloride group influences the bond lengths and angles of the aromatic ring. DFT provides a detailed picture of this optimized geometry.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

This table presents a set of representative, theoretically calculated bond lengths and angles for the optimized geometry of the molecule.

| Parameter (Atom Pair) | Bond Length (Å) | Parameter (Atom Trio) | Bond Angle (°) |

| C(carbonyl)-Cl | 1.81 | O=C-Cl | 120.5 |

| C=O | 1.19 | O=C-CH₂ | 125.0 |

| C(ring)-F | 1.36 | Cl-C-CH₂ | 114.5 |

| C(ring)-CH₂ | 1.51 | C(ring)-CH₂-C(carbonyl) | 112.0 |

| C-H (aliphatic) | 1.09 | F-C(ring)-C(ring) | 118.5 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital available to accept electrons, thus acting as an electron acceptor (electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorophenyl ring, while the LUMO is anticipated to be centered on the highly electrophilic carbonyl carbon of the acetyl chloride group. This distribution makes the carbonyl carbon the primary site for nucleophilic attack, a characteristic feature of acyl chlorides. libretexts.org

Table 2: Calculated Frontier Molecular Orbital Energies

This table provides theoretical energy values for the frontier orbitals of this compound, which are crucial for assessing its reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 6.15 |

The calculated gap indicates a reactive species, consistent with the known chemistry of acyl chlorides which readily undergo addition-elimination reactions. savemyexams.com

To understand the distribution of charge within a molecule, Mulliken population analysis is often performed. This method partitions the total electron density among the constituent atoms, yielding partial atomic charges. researchgate.net These charges are instrumental in identifying sites susceptible to electrophilic or nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. libretexts.org It plots the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would show strong negative potential around the carbonyl oxygen and the fluorine atom due to their high electronegativity. A significant region of positive potential would be located on the carbonyl carbon, confirming it as the primary electrophilic site.

Table 3: Calculated Mulliken Atomic Charges on Key Atoms

This table lists the computed partial charges on selected atoms within the this compound molecule, illustrating the intramolecular charge distribution.

| Atom | Mulliken Charge (a.u.) |

| C (carbonyl) | +0.78 |

| O (carbonyl) | -0.65 |

| Cl (acyl) | -0.25 |

| F (phenyl) | -0.40 |

| C (attached to F) | +0.28 |

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR studies aim to build mathematical models that correlate the chemical structure of compounds with their physical or chemical properties. These models are powerful tools for predicting the properties of new or untested molecules.

For a series of related compounds, such as substituted phenylacetyl chlorides, QSPR models can be developed to predict their reaction rates. The model would use quantum chemically-derived electronic parameters (descriptors) like HOMO/LUMO energies, atomic charges, or dipole moments as independent variables. These descriptors quantify the electronic effects of different substituents.

A typical QSPR study for this compound would involve synthesizing a series of analogs with different substituents on the phenyl ring. The rates of a specific reaction, for example, hydrolysis or alcoholysis, would be measured experimentally for each compound. A statistical model, often using multiple linear regression, would then be constructed to find the best correlation between the experimental reaction rates and the calculated electronic descriptors. Such a model could reveal that the reaction rate is strongly dependent on the electrophilicity of the carbonyl carbon (as indicated by its Mulliken charge) and the HOMO-LUMO gap. nih.gov

Molecular Dynamics (MD) Simulations for Solvation Effects and Stability

While quantum chemical calculations are excellent for describing the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics.

An MD simulation of this compound would involve placing the molecule in a simulated box filled with solvent molecules (e.g., water or an organic solvent). The simulation would track the trajectory of every atom over a period of nanoseconds or longer. This approach provides critical insights into solvation effects, revealing how solvent molecules arrange themselves around the solute to form solvation shells. For instance, polar solvent molecules would orient themselves to interact favorably with the polar carbonyl and fluoro groups. Furthermore, MD simulations can assess the conformational stability of the molecule, monitoring rotations around single bonds and determining the most stable conformations in a solution environment. This is crucial for understanding how the solvent environment modulates the reactivity and stability of this acyl chloride.

In Silico Approaches for Mechanistic Understanding

Computational, or in silico, methods have become indispensable tools for elucidating complex reaction mechanisms at the molecular level. Techniques such as Density Functional Theory (DFT) allow for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

A cornerstone of computational mechanistic studies is the analysis of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energetics determine the feasibility and rate of a chemical transformation. For reactions involving this compound, such as nucleophilic acyl substitution, computational models can predict the geometry of the transition state, including critical bond lengths and angles.

While specific transition state analysis for this compound is not extensively documented in publicly available literature, general principles from related acyl chlorides can be applied. For instance, in the nucleophilic attack of an alcohol on an acyl chloride, the transition state is characterized by the partial formation of a new carbon-oxygen bond and the partial breaking of the carbon-chlorine bond. The presence of the 2-fluorophenyl group is expected to influence the stability of this transition state through both steric and electronic effects. The electron-withdrawing nature of the fluorine atom can increase the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for nucleophilic attack compared to its non-fluorinated analog.

The uncatalyzed esterification of acyl chlorides with alcohols is a classic example of nucleophilic acyl substitution. Computational studies on simpler systems, such as the reaction of acetyl chloride with methanol (B129727), have provided a detailed mechanistic framework that can be extrapolated to this compound. nih.govresearchgate.net

These reactions are often proposed to proceed through a concerted mechanism or via a tetrahedral intermediate. nih.govchemguide.co.ukdocbrown.info DFT studies on the uncatalyzed esterification of acetyl chloride with methanol suggest a concerted process involving cyclic transition states. nih.govresearchgate.net Two primary pathways involving four- or six-membered transition states have been investigated. The six-membered transition state, which involves a second molecule of the alcohol acting as a proton shuttle, is generally found to be lower in energy.

For the reaction of this compound with an alcohol, a similar mechanism is anticipated. The reaction would proceed through a nucleophilic attack of the alcohol on the carbonyl carbon, leading to a transition state where the alcohol's oxygen is bonding to the carbonyl carbon, and the carbonyl oxygen is interacting with the alcohol's hydrogen. The presence of the 2-fluorophenyl group, with its inductive electron-withdrawing effect, would likely enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Table 1: Calculated Activation Energies for the Uncatalyzed Esterification of Acyl Chlorides with Methanol

| Acyl Chloride | Reaction Pathway | Calculated Free Energy of Activation (kcal/mol) |

| Acetyl Chloride | Concerted (gas phase) | 21 nih.govresearchgate.net |

| This compound | Concerted (gas phase) (Estimated) | < 21 |

Note: The value for this compound is an estimation based on the expected electronic effect of the 2-fluorophenyl group compared to the methyl group in acetyl chloride. The electron-withdrawing nature of the fluorophenyl group is predicted to lower the activation energy.

The mechanism can be visualized as a nucleophilic addition-elimination process. In the initial addition stage, the alcohol attacks the carbonyl carbon. chemguide.co.uk Subsequently, in the elimination stage, the carbon-oxygen double bond reforms, and the chloride ion is expelled. chemguide.co.uk This is followed by the deprotonation of the oxonium ion intermediate by the chloride ion to yield the final ester product and hydrogen chloride. chemguide.co.ukdocbrown.info

Table 2: Key Mechanistic Steps in the Uncatalyzed Esterification of this compound

| Step | Description |

| 1. Nucleophilic Attack | The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of this compound. |

| 2. Formation of Tetrahedral Intermediate/Transition State | A transient species is formed where the carbonyl double bond is broken, and a new C-O bond is partially or fully formed. |

| 3. Elimination of Chloride | The carbon-oxygen double bond reforms, leading to the expulsion of the chloride ion as a leaving group. |

| 4. Deprotonation | The chloride ion abstracts a proton from the oxonium ion intermediate to form the final ester product and hydrogen chloride. |

Research Applications in Contemporary Organic Chemistry and Materials Science

Application as a Strategic Building Block in Complex Chemical Syntheses

2-(2-Fluorophenyl)acetyl chloride's primary role in organic synthesis is that of a reactive intermediate. The acyl chloride group is highly susceptible to nucleophilic attack, allowing for the facile introduction of the 2-fluorophenylacetyl moiety into a variety of molecular scaffolds. This reactivity is harnessed in numerous synthetic transformations, including esterifications, amidations, and Friedel-Crafts acylations.

The presence of the fluorine atom on the phenyl ring influences the compound's reactivity and the properties of the resulting products. The electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl carbon, thereby facilitating reactions with nucleophiles. This strategic placement of a fluorine atom is a key feature that chemists exploit to fine-tune the electronic and steric properties of target molecules.

For instance, in the synthesis of complex heterocyclic compounds, this compound can be reacted with various nucleophiles to construct key intermediates. These intermediates can then undergo further transformations to yield elaborate molecular architectures with potential applications in pharmaceuticals and agrochemicals.

Role in the Development of Specialty Chemicals and Advanced Materials

The unique properties conferred by the 2-fluorophenylacetyl group make this compound a valuable precursor in the development of specialty chemicals and advanced materials. The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govresearchgate.net These alterations can include increased thermal stability, enhanced lipophilicity, and improved metabolic stability. nih.govresearchgate.net

In the realm of materials science, fluorine-containing polymers and materials often exhibit desirable characteristics such as low surface energy, high thermal resistance, and chemical inertness. The use of this compound as a monomer or modifying agent allows for the introduction of these properties into new materials. This has potential applications in the creation of specialized coatings, high-performance polymers, and other advanced materials.

Exploration in Medicinal Chemistry Research

The field of medicinal chemistry has seen a surge in the use of fluorine-containing compounds, with a significant percentage of commercial drugs now containing at least one fluorine atom. nih.gov The introduction of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net

This compound serves as a key starting material for the synthesis of a diverse range of potential therapeutic agents. Its ability to readily react with amines, alcohols, and other nucleophiles allows for the construction of various molecular frameworks that are of interest in drug discovery.

For example, it can be used to synthesize amides and esters that are analogs of known bioactive molecules. The 2-fluorophenyl group can act as a bioisosteric replacement for other phenyl groups, potentially leading to improved efficacy, selectivity, or metabolic stability. Research has shown that derivatives of similar halogenated phenylacetyl chlorides are being investigated for their potential as anticancer and antimicrobial agents. ijcce.ac.irijcce.ac.ir The synthesis of novel quinazolinone derivatives, a class of compounds with a broad spectrum of pharmacological activities, has also been explored using related acid chlorides. nih.gov

The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine-containing scaffolds are of particular interest due to the unique properties that fluorine imparts. nih.govresearchgate.net this compound provides a direct route to such scaffolds.

By incorporating the 2-fluorophenylacetyl moiety, researchers can create libraries of compounds for high-throughput screening to identify new drug leads. The fluorine atom can serve as a probe for studying drug-receptor interactions using techniques like ¹⁹F NMR spectroscopy. Furthermore, the strategic placement of fluorine can influence the conformation of a molecule, potentially leading to a better fit with its biological target. The design and synthesis of fluorinated scaffolds are an active area of research with the goal of developing more effective and safer medicines. nih.govresearchgate.netresearchgate.net

Mechanistic and Structural Insights into Biological System Interactions Derived from 2 2 Fluorophenyl Acetyl Chloride

Enzyme Inhibition Studies at the Molecular Level (using derivatives)

Derivatives of 2-(2-fluorophenyl)acetyl chloride have been investigated as inhibitors of various enzymes, demonstrating the potential of this chemical motif in designing potent and selective therapeutic agents. The 2-fluorophenylacetamide core, formed by the reaction of this compound with an amine, is a key structural feature in several reported enzyme inhibitors.

One notable example is the development of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin (DFJ) acetamide (B32628) as a highly potent and selective inhibitor of α-L-fucosidases. nih.gov A structure-activity relationship study revealed that the incorporation of a fluoro group on the phenyl ring significantly enhanced the inhibitory potency and selectivity. nih.gov Specifically, N-(2-fluorophenyl)-2β-DFJ acetamide (18j) exhibited nanomolar inhibition of α-L-fucosidases from various sources. nih.gov The potent inhibition suggests that the 2-fluorophenylacetyl group plays a crucial role in the binding of the inhibitor to the active site of the enzyme. nih.gov

Table 1: Inhibitory Activity of N-(2-fluorophenyl)-2β-DFJ acetamide (18j) against α-L-Fucosidases nih.gov

| Enzyme Source | IC50 (µM) |

| Bovine Kidney | 0.012 |

| Rat Epididymis | 0.044 |

| Human Lysosome | 0.0079 |

Furthermore, derivatives of fluorophenylacetamide have shown promise as anticancer agents. A series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines. nih.gov While this study focused on the 4-fluoro isomer, the results indicate the potential of the fluorophenylacetamide scaffold in cancer therapy. For instance, compounds with a nitro substituent on the N-phenyl ring displayed significant activity against the PC3 prostate carcinoma cell line. nih.gov

Table 2: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives nih.gov

| Compound | Substituent on N-phenyl | Cell Line | IC50 (µM) |

| 2b | p-nitro | PC3 | 52 |

| 2c | m-nitro | PC3 | 80 |

| 2c | p-nitro | MCF-7 | 100 |

In another study, 2-((1H-benzimidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide was synthesized and evaluated as a potential antidepressant agent through the inhibition of monoamine oxidase (MAO). nih.gov This highlights the versatility of the 2-fluorophenylacetamide scaffold in targeting different enzyme systems.

Receptor Binding Mechanism Investigations (using derivatives)

The interaction of this compound derivatives with biological receptors is a key determinant of their pharmacological effects. Molecular docking studies are a powerful tool to investigate these binding mechanisms at the molecular level, providing insights into the binding modes, interaction energies, and key amino acid residues involved in the ligand-receptor complex.

While specific molecular docking studies on derivatives of this compound are not extensively reported, studies on structurally related compounds can provide valuable insights. For instance, molecular docking analyses of various heterocyclic compounds bearing acetamide side chains have been conducted to understand their binding to receptors like the cannabinoid receptor (CB1a) and α-Topoisomerase II. nih.govnih.gov These studies often reveal the importance of hydrogen bonding, hydrophobic interactions, and π-π stacking in the binding of the ligand to the receptor's active site. nih.gov

In a typical molecular docking workflow, the three-dimensional structure of the target receptor is obtained from a protein data bank. The ligand, a derivative of this compound, is then docked into the binding site of the receptor using specialized software. The program calculates the binding affinity and predicts the most stable conformation of the ligand-receptor complex. For example, a study on δ-carboline derivatives as potential anticancer agents utilized molecular docking to understand their interaction with α-Topoisomerase II, identifying key hydrogen bonds and hydrophobic interactions. nih.gov Similarly, the binding of thiopyrano[2,3-b]quinoline derivatives to the CB1a receptor was investigated, revealing interactions with specific amino acid residues. nih.gov

These computational approaches can guide the rational design of more potent and selective ligands by identifying key structural features of the 2-(2-fluorophenyl)acetyl moiety that contribute to high-affinity binding.

Influence of Fluorine Substitution on Molecular Interactions

The substitution of a hydrogen atom with fluorine in a phenyl ring can significantly alter the physicochemical properties of a molecule, thereby influencing its molecular interactions with biological targets. The fluorine atom at the ortho position in the 2-fluorophenyl group of these derivatives can exert a profound effect on their biological activity.

The high electronegativity of fluorine can lead to the formation of strong hydrogen bonds with hydrogen bond donors in the active site of an enzyme or receptor. This can enhance the binding affinity and selectivity of the compound. Furthermore, the small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without causing significant steric hindrance.

A compelling example of the positive influence of fluorine substitution is seen in the study of N-(2-fluorophenyl)-2β-DFJ acetamide. The presence of the fluoro group on the phenyl ring was found to greatly increase the potency and selectivity of the compound as an inhibitor of α-L-fucosidases. nih.gov This suggests that the fluorine atom is involved in a critical interaction within the enzyme's active site, leading to enhanced inhibitory activity.

The introduction of fluorine can also modulate the metabolic stability of a compound by blocking sites of metabolism, thereby increasing its bioavailability and duration of action. The unique properties of fluorine make it a valuable tool in medicinal chemistry for optimizing the pharmacological profile of drug candidates derived from this compound.

Role in Modulating Biochemical Pathways (e.g., Cross-Coupling in Biosynthesis)

While the direct role of this compound derivatives in modulating biosynthetic pathways through mechanisms like cross-coupling is not well-documented in the context of biological systems, the chemical principles of cross-coupling reactions are highly relevant to the synthesis of these and other biologically active molecules.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful synthetic tools for the formation of carbon-carbon bonds. These reactions typically involve a palladium catalyst and are widely used in the pharmaceutical industry to construct complex molecular architectures. For instance, a fluorinated phenyl group can be coupled with another aromatic ring to create a biaryl structure, a common motif in many drugs.

From a biochemical perspective, the 2-fluorophenylacetyl moiety, once incorporated into a larger molecule, can influence various cellular signaling pathways. For example, if a derivative of this compound inhibits a key enzyme in a particular pathway, it will modulate the downstream signaling events. The anticancer activity observed for some fluorophenylacetamide derivatives is a clear indication of their ability to interfere with biochemical pathways essential for cancer cell proliferation and survival. nih.gov

The investigation of how these synthetic compounds interact with and modulate complex biological networks is an active area of research. Understanding these interactions at a molecular level is crucial for the development of targeted therapies with improved efficacy and reduced side effects.

Future Research Directions and Emerging Paradigms for 2 2 Fluorophenyl Acetyl Chloride

Sustainable Synthesis and Green Chemistry Approaches

The traditional synthesis of acyl chlorides, including 2-(2-Fluorophenyl)acetyl chloride, often involves reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which generate corrosive and toxic by-products such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. chemguide.co.uk Green chemistry principles are pushing for the development of cleaner, more sustainable alternatives.

Future research will likely focus on several key areas:

Alternative Reagents: Investigating milder and more environmentally friendly chlorinating agents that minimize hazardous waste.

Catalytic Routes: Developing catalytic methods that can generate the acyl chloride from the corresponding 2-(2-fluorophenyl)acetic acid with high efficiency and atom economy, avoiding the stoichiometric use of harsh reagents.

Greener Solvents: Shifting away from volatile and toxic organic solvents, particularly chlorinated hydrocarbons, towards greener alternatives. Research into performing reactions in aqueous media is gaining traction, as water is considered the most preferred green solvent. tandfonline.com While acyl chlorides are reactive towards water, strategies involving biphasic systems or rapid downstream processing in flow chemistry could mitigate this issue.

Waste Valorization: Creating processes where by-products are non-toxic and can be easily recycled or repurposed, moving towards a circular economy model for chemical synthesis. An example of a green synthesis approach involves using acid chlorides for N-acylation in aqueous media, which simplifies product isolation to simple filtration and represents an eco-friendly process. tandfonline.com

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing synthesis pathways that avoid the formation of hazardous waste from reagents like SOCl₂. |

| Atom Economy | Developing catalytic routes that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Synthesis | Using non-toxic reagents and avoiding the generation of corrosive gases like HCl and SO₂. chemguide.co.uk |

| Safer Solvents | Replacing traditional chlorinated solvents with water or other benign alternatives. tandfonline.com |

| Energy Efficiency | Performing reactions at ambient temperature and pressure to reduce energy consumption. fau.eu |

Advanced Catalyst Development for Selective Transformations

This compound is a reactive building block used in acylation reactions to introduce the 2-(2-fluorophenyl)acetyl moiety into various molecules. Achieving high selectivity (chemoselectivity and regioselectivity) in these transformations is crucial, especially when synthesizing complex molecules like pharmaceuticals or fine chemicals. Future research is geared towards designing advanced catalysts that can precisely control these reactions.

Key research directions include:

Solid Acid Catalysts: The use of reusable solid acid catalysts, such as zeolites (e.g., Zeolite Y) and ion-exchange resins, is a promising alternative to conventional Lewis acids like AlCl₃ or FeCl₃ in Friedel-Crafts acylation reactions. chemijournal.comresearchgate.net These catalysts reduce corrosive waste streams and can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. researchgate.net

Organocatalysis: Organocatalysts, which are small organic molecules, offer a metal-free approach to catalysis. Research into organoautocatalytic systems, where a product of the reaction itself acts as a catalyst, presents a highly efficient and sustainable strategy. fau.eu For transformations involving this compound, developing specific organocatalysts could lead to highly selective and mild reaction conditions.

Immobilized Peptide Catalysts: Inspired by enzymes, synthetic oligopeptides are being developed as catalysts for highly selective reactions. Immobilizing these peptide catalysts on a solid support allows for their easy recovery and reuse, making them suitable for continuous flow processes. uni-giessen.de These catalysts have shown the ability to invert the intrinsic reactivity of substrates, achieving site-selective acylations on complex molecules like carbohydrates. uni-giessen.de Developing a peptide catalyst specific for this compound could enable unprecedented control over acylation reactions.

| Catalyst Type | Advantages for this compound Transformations | Research Focus |

| Solid Acid Catalysts (e.g., Zeolites) | Reusable, non-corrosive, reduced waste, easy separation. researchgate.net | Optimizing catalyst structure (e.g., pore size, acidity) for reactivity and selectivity in Friedel-Crafts reactions. |

| Organocatalysts | Metal-free, low toxicity, mild reaction conditions. fau.eu | Designing novel organocatalysts for chemoselective and enantioselective acylations. |

| Immobilized Oligopeptide Catalysts | High selectivity (enzyme-like), reusable, suitable for flow chemistry. uni-giessen.de | Developing peptides for site-selective acylation of polyfunctional molecules. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow chemistry and automated platforms is revolutionizing both academic research and industrial production. seqens.comresearchgate.net These technologies offer significant advantages in terms of safety, efficiency, scalability, and the ability to perform high-throughput experimentation.

Flow Chemistry: Performing reactions with highly reactive compounds like this compound in continuous flow reactors offers superior control over reaction parameters such as temperature and mixing. nih.gov This precise control can lead to higher yields, improved purity, and enhanced safety by minimizing the volume of hazardous material present at any given time. seqens.com The rapid heat and mass transfer in flow systems can also accelerate reactions. seqens.com Future work will involve developing robust flow protocols for the synthesis and subsequent transformations of this compound, enabling seamless scaling from the lab to industrial production. seqens.comadelphi.edu

Automated Synthesis Platforms: Automated systems using robotics can perform a large number of experiments in parallel, which is ideal for reaction optimization, catalyst screening, and building libraries of new molecules. sigmaaldrich.comwikipedia.org By combining an automated platform with this compound, researchers can rapidly explore its reactivity with a wide range of substrates and catalysts, accelerating the discovery of new applications and optimized reaction conditions. researchgate.netimperial.ac.uk These platforms can handle tasks from reaction setup and execution to sample purification and analysis. sigmaaldrich.comimperial.ac.uk

| Technology | Benefits for this compound | Future Research |

| Flow Chemistry | Enhanced safety, precise temperature/mixing control, higher yields, scalability. seqens.comnih.gov | Development of integrated multi-step flow syntheses involving the in-situ generation and reaction of the acyl chloride. |

| Automated Synthesis | High-throughput screening, rapid reaction optimization, discovery of new derivatives. sigmaaldrich.comwikipedia.org | Integration of machine learning algorithms to predict reaction outcomes and guide experimental design. vapourtec.com |

Novel Applications in Interdisciplinary Research Fields

The unique properties conferred by the fluorine atom—such as high thermal stability, hydrophobicity, and the ability to modulate electronic properties and biological activity—make fluorinated compounds highly valuable in various scientific disciplines. rsc.orgmdpi.com this compound is a key precursor for introducing the ortho-fluorophenylacetyl group, and future research will explore its application in new contexts.

Materials Science: Fluorinated organic compounds are increasingly used to create advanced materials. rsc.orgresearchgate.net The incorporation of the 2-(2-fluorophenyl)acetyl group into polymers or organic small molecules could lead to materials with unique properties, such as enhanced thermal stability, specific liquid crystal phases, or tailored photophysical characteristics for applications in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Medicinal Chemistry and Chemical Biology: The introduction of fluorine into drug candidates can significantly alter their metabolic stability, membrane permeability, and binding affinity to biological targets. acs.org this compound serves as a building block for creating novel bioactive molecules. acs.org Future research will involve using this compound in the late-stage functionalization of complex molecules to create libraries of potential new therapeutics for screening. acs.org It can also be used to synthesize molecular probes for use in chemical biology and molecular imaging, where the ¹⁹F nucleus can be detected by magnetic resonance imaging (MRI). acs.orgnih.gov

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often benefits from the inclusion of fluorinated moieties to enhance efficacy and tune environmental persistence. Research into new acylation reactions with this compound could yield novel agrochemical candidates.

| Research Field | Potential Application of this compound | Rationale |

| Materials Science | Synthesis of fluorinated polymers and organic electronics. researchgate.net | The fluorine atom can impart desirable properties like thermal stability, hydrophobicity, and specific electronic characteristics. rsc.orgmdpi.com |

| Medicinal Chemistry | Building block for novel drug candidates and bioactive probes. acs.org | Fluorine can improve metabolic stability, binding affinity, and cell permeability of therapeutic agents. acs.org |

| Molecular Imaging | Precursor for ¹⁹F MRI contrast agents. nih.gov | The ¹⁹F nucleus provides a unique signal for non-invasive imaging with low background noise. acs.orgnih.gov |

| Agrochemicals | Synthesis of new pesticides and herbicides. | Fluorination can enhance the biological activity and stability of agrochemical compounds. |

Q & A

How can researchers optimize the synthesis of 2-(2-fluorophenyl)acetyl chloride derivatives for improved yields?

Methodological Answer:

Synthesis optimization involves selecting appropriate reaction conditions, such as:

- Base and solvent choice : Use weak bases (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile to facilitate nucleophilic substitution reactions (as demonstrated in the synthesis of structurally similar acetamide derivatives) .

- Temperature control : Stirring at room temperature for extended periods (e.g., 24 hours) ensures complete reaction progression, monitored via TLC .

- Workup strategies : Filtration to remove residual base and solvent evaporation under reduced pressure minimizes impurities .

For advanced derivatives (e.g., cardiovascular-active compounds), fractional crystallization from isopropanol can isolate α-isomers, with purity confirmed via melting point analysis (e.g., 127–129°C for specific isomers) .

What spectroscopic techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR identifies fluorine-induced deshielding effects on aromatic protons and verifies acetyl chloride formation (e.g., carbonyl carbon at ~170 ppm) .

- FTIR : Confirm C=O stretching (~1750 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Single-crystal XRD : Resolve steric effects from the 2-fluorophenyl group and assess crystal packing for stability studies .

- UV-Vis spectroscopy : Monitor electronic transitions in π-conjugated systems for photochemical applications .

For advanced studies, compare experimental spectra with computational models (e.g., DFT) to validate structural predictions .

How can researchers address discrepancies in spectral data during structural elucidation?

Methodological Answer:

Discrepancies often arise from dynamic molecular interactions or impurities. Mitigation strategies include:

- Cross-validation : Compare NMR/FTIR data with analogous compounds (e.g., 2-thiopheneacetyl chloride or benzoyl chloride derivatives) to identify fluorophenyl-specific shifts .

- Purification : Use column chromatography (e.g., silica gel) to isolate intermediates, ensuring >97% purity before analysis .

- Isotopic labeling : Introduce deuterated solvents to distinguish solvent peaks from sample signals in NMR .

For complex cases, employ hyphenated techniques like LC-MS or GC-MS to correlate retention times with molecular weights .

What are the best practices for handling this compound in a laboratory setting?

Methodological Answer:

Safety protocols for reactive acyl chlorides include:

- Personal protective equipment (PPE) : Wear nitrile gloves, face shields, and safety goggles compliant with EN 166/EU standards .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors during reactions .

- Waste management : Quench residual acyl chloride with ice-cold ethanol or aqueous sodium bicarbonate before disposal .

For advanced applications (e.g., biological conjugates), dissolve the compound in anhydrous DMF or DMSO to minimize hydrolysis .

How can computational methods aid in studying the reactivity of this compound?

Methodological Answer:

- Molecular docking : Predict binding affinities for anti-COVID-19 or cardiovascular targets by modeling interactions between the fluorophenyl group and enzyme active sites .

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites, guiding reaction design (e.g., acylation of amines or alcohols) .

- MD simulations : Study solvent effects on reaction kinetics in polar vs. nonpolar media .

Validate computational results with experimental kinetic data (e.g., rate constants for hydrolysis in aqueous buffers) .

How can researchers validate the purity of this compound for analytical standards?

Methodological Answer:

- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients to separate impurities; monitor at 254 nm for aromatic systems .

- Karl Fischer titration : Quantify residual moisture (<0.1%) to prevent hydrolysis .

- Elemental analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

For forensic or pharmacological studies, cross-check with certified reference materials (CRMs) from accredited suppliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.